Product packaging for 2,4,5-Triiodo-1,3-oxazole(Cat. No.:CAS No. 2580189-66-6)

2,4,5-Triiodo-1,3-oxazole

Cat. No.: B3001279
CAS No.: 2580189-66-6
M. Wt: 446.752
InChI Key: IMSBZYNFSHYDIQ-UHFFFAOYSA-N
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Description

Contextualization within Polyiodinated Heterocycles

Polyiodinated heterocyclic compounds are characterized by the presence of multiple iodine atoms attached to a heterocyclic core. These iodine substituents significantly influence the chemical and physical properties of the molecule. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodo-substituted heterocycles highly reactive and amenable to a variety of chemical transformations. This reactivity is particularly pronounced in polyiodinated systems, where the presence of multiple iodine atoms can lead to unique and selective reactions.

The introduction of iodine atoms can also impart specific biological activities and material properties. For instance, the high atomic weight of iodine can enhance the electron density and polarizability of the molecule, which can be advantageous in materials science applications. In medicinal chemistry, iodinated compounds are often used as imaging agents and have shown potential in various therapeutic areas. The study of 2,4,5-Triiodo-1,3-oxazole, therefore, fits within the broader context of exploring the synthetic utility and potential applications of this important class of compounds.

Significance of the Oxazole (B20620) Core in Contemporary Academic Research

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. wikipedia.org This scaffold is of paramount importance in medicinal chemistry and drug discovery, as it is a core component of numerous biologically active natural products and synthetic compounds. jetir.orgbohrium.comresearchgate.net Oxazole derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. researchgate.netalliedacademies.org The versatility of the oxazole ring allows for the introduction of various substituents, enabling the fine-tuning of its biological and physicochemical properties. researchgate.net

The oxazole nucleus is generally stable and can participate in various chemical reactions, making it an attractive building block for the synthesis of more complex molecules. researchgate.net Its ability to engage in non-covalent interactions with biological targets such as enzymes and receptors contributes to its broad range of biological activities. jetir.orgirjweb.com The continued interest in oxazole chemistry is driven by the need to develop new therapeutic agents with improved efficacy and reduced toxicity. semanticscholar.org

Research Gaps and Emerging Opportunities for this compound

A thorough review of the scientific literature reveals a significant research gap concerning this compound. To date, there are no published reports on the synthesis or characterization of this specific compound. This absence of information presents a unique opportunity for synthetic chemists to explore new methodologies for the preparation of this highly functionalized heterocycle.

The potential applications of this compound are vast and largely unexplored. The three iodine atoms on the oxazole ring could serve as versatile handles for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This would allow for the facile introduction of a wide range of substituents at the 2, 4, and 5-positions of the oxazole core, leading to the generation of diverse molecular libraries for biological screening.

Furthermore, the high iodine content of the molecule suggests potential applications in materials science, for example, as a component in high-density materials or as a precursor for conductive polymers. The unique electronic properties conferred by the three iodine atoms could also be exploited in the design of novel organic electronic materials.

Overview of Research Approaches for Highly Substituted Oxazoles

The synthesis of highly substituted oxazoles is a well-established area of organic chemistry, with numerous methods available for their preparation. organic-chemistry.orgmdpi.comnih.gov These methods can be broadly categorized into two main approaches: the construction of the oxazole ring from acyclic precursors and the post-functionalization of a pre-formed oxazole ring.

The de novo synthesis of polysubstituted oxazoles often involves the cyclization of functionalized precursors. researchgate.net For instance, the Robinson-Gabriel synthesis involves the cyclodehydration of α-acylaminoketones. mdpi.com Other methods include the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), and various metal-catalyzed cyclization reactions. organic-chemistry.orgevitachem.com Iodine-mediated cyclizations have also been reported for the synthesis of 2,4,5-trisubstituted oxazoles. organic-chemistry.org

Post-functionalization of the oxazole ring is another powerful strategy for accessing highly substituted derivatives. nih.gov This approach often relies on the selective metalation of the oxazole ring followed by reaction with an electrophile. For example, direct deprotonation at the C2 position of the oxazole ring can be achieved, allowing for the introduction of substituents at this position. wikipedia.org Halogenated oxazoles, such as 5-iodo-oxazoles, are particularly useful intermediates for cross-coupling reactions. nih.gov The development of a synthetic route to this compound would likely involve a combination of these established methods or the development of novel synthetic strategies.

A summary of common synthetic methods for substituted oxazoles is presented in the table below.

Synthetic Method Description Key Reagents/Catalysts Reference(s)
Robinson-Gabriel SynthesisCyclodehydration of α-acylaminoketones.Dehydrating agents (e.g., H₂SO₄, POCl₃) mdpi.com
Van Leusen ReactionReaction of an aldehyde with tosylmethyl isocyanide (TosMIC).TosMIC, base (e.g., K₂CO₃) organic-chemistry.orgevitachem.com
Iodine-Mediated CyclizationCyclization of enamides promoted by iodine.Iodine organic-chemistry.org
Metal-Catalyzed CyclizationTandem oxidative cyclization catalyzed by a metal.Copper salts, Palladium catalysts organic-chemistry.orgresearchgate.net
One-pot Synthesis/Suzuki-Miyaura CouplingOne-pot formation of a 5-(triazinyloxy)oxazole followed by Ni-catalyzed Suzuki-Miyaura coupling.DMT-MM, Ni-catalyst, boronic acids beilstein-journals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3I3NO B3001279 2,4,5-Triiodo-1,3-oxazole CAS No. 2580189-66-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,5-triiodo-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3I3NO/c4-1-2(5)8-3(6)7-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSBZYNFSHYDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(OC(=N1)I)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3I3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 2,4,5 Triiodo 1,3 Oxazole

Electrophilic and Nucleophilic Substitution Patterns on the Oxazole (B20620) Core

The parent 1,3-oxazole ring is considered electron-rich and generally resistant to electrophilic aromatic substitution unless activated by electron-donating groups. When such reactions do occur, substitution is favored at the C5 position, followed by C4. wikipedia.org Conversely, the ring is deactivated toward nucleophilic attack.

In 2,4,5-Triiodo-1,3-oxazole, the presence of three highly electronegative iodine atoms dramatically reverses this inherent reactivity. The inductive electron-withdrawing effect of the iodine substituents significantly depletes the electron density of the aromatic π-system. This substantial deactivation renders the oxazole core highly resistant to conventional electrophilic substitution. Any such reaction would necessitate the displacement of an iodine atom, a process that is energetically unfavorable.

Instead, the electron-poor nature of the tri-iodinated ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr). A strong nucleophile can attack one of the carbon atoms bearing an iodine atom, leading to the displacement of an iodide ion, which is an excellent leaving group. The reaction is facilitated by the ability of the heterocyclic ring to stabilize the intermediate negative charge (a Meisenheimer-like complex).

The three iodine atoms are the primary determinants of regioselectivity and reaction rates in substitution reactions on the this compound core.

Kinetics: The strong inductive effect of the iodine atoms is expected to significantly accelerate the rate of nucleophilic aromatic substitution compared to non-halogenated or even mono-halogenated oxazoles. The carbons at positions 2, 4, and 5 are rendered highly electrophilic and thus more susceptible to nucleophilic attack. Conversely, any potential electrophilic attack would be kinetically disfavored.

Regioselectivity: The regioselectivity of nucleophilic substitution is governed by the relative electrophilicity of the C2, C4, and C5 positions. In many azole systems, the C2 position is the most reactive towards nucleophiles due to its location between two heteroatoms (oxygen and nitrogen). Therefore, it is plausible that nucleophilic attack would preferentially occur at the C2-iodo position. However, the precise selectivity would also depend on the nature of the nucleophile, the solvent, and the specific reaction conditions, with potential for competitive substitution at C5. By analogy with polyhalogenated imidazoles, where reaction conditions can dictate the site of substitution, careful tuning could potentially allow for selective functionalization of this compound. rsc.org

Substitution and Derivatization at Iodine Positions

The carbon-iodine bonds in this compound are the most reactive sites for derivatization. The C-I bond is the weakest among the carbon-halogen bonds, making it an ideal handle for a wide array of transformations, particularly transition-metal-catalyzed cross-coupling reactions and the formation of organometallic intermediates.

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the sequential and regioselective introduction of diverse organic fragments. The differential reactivity of the C-I bonds at the 2, 4, and 5 positions can potentially be exploited to achieve selective mono-, di-, or tri-substitution by carefully controlling the reaction conditions. The general order of reactivity in similar polyhalogenated heterocycles often follows C2 > C5 > C4, although this can be influenced by the specific catalyst and ligand system employed. nih.gov

Potential cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds with aryl, heteroaryl, or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Stille Coupling: Reaction with organostannanes.

Heck Coupling: Reaction with alkenes.

Negishi Coupling: Reaction with organozinc reagents, often offering high functional group tolerance.

Table 1: Potential Cross-Coupling Reactions of this compound
Reaction NameCoupling PartnerCatalyst/Ligand (Typical)Resulting MoietyPotential Application
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄, Pd(dppf)Cl₂Aryl, Heteroaryl, VinylSynthesis of complex biaryls
SonogashiraR-C≡CHPdCl₂(PPh₃)₂, CuIAlkynylBuilding blocks for polymers, natural products
HeckAlkenePd(OAc)₂, P(o-tol)₃AlkenylFormation of substituted styrenes
StilleR-Sn(Bu)₃Pd(PPh₃)₄Aryl, Vinyl, AlkylMild C-C bond formation
NegishiR-ZnXPd(dppf)Cl₂Aryl, AlkylHigh functional group tolerance

The C-I bonds of this compound are highly susceptible to halogen-metal exchange, providing a powerful route to organometallic derivatives of the oxazole core. wikipedia.org This transformation allows for subsequent reactions with a wide range of electrophiles.

Lithium-Iodine Exchange: Treatment with organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures is expected to induce a rapid iodine-lithium exchange. wikipedia.org The regioselectivity of this exchange is a critical consideration. While deprotonation of unsubstituted oxazole occurs at C2, halogen-metal exchange rates follow the trend I > Br > Cl. rsc.orgwikipedia.org In polyhalogenated systems, the most kinetically favorable exchange often occurs at the most acidic position or the least sterically hindered one. It is known that 2-lithio-oxazoles can be unstable and prone to ring-opening to form isonitrile intermediates. wikipedia.org Therefore, the conditions for the exchange must be carefully controlled to avoid decomposition. Selective exchange at one of the three positions could potentially be achieved by varying the organolithium reagent and temperature. rsc.org

Magnesium and Zinc Reagents: To circumvent the potential instability of lithiated intermediates, milder reagents can be used to generate more stable organometallic species. Halogen-magnesium exchange using reagents like isopropylmagnesium chloride (i-PrMgCl) or its LiCl adduct (i-PrMgCl·LiCl) can generate Grignard reagents. nih.gov These can then be transmetalated with salts like ZnCl₂ to form the corresponding organozinc reagents. d-nb.infowikipedia.org Organozinc compounds exhibit greater stability and functional group tolerance compared to their lithium counterparts, making them highly valuable for subsequent Negishi cross-coupling reactions. uni-muenchen.de

Table 2: Formation and Reaction of Organometallic Intermediates
Organometallic ReagentFormation MethodSubsequent Electrophile (Example)Product Type
Lithio-oxazole (R-Li)I/Li exchange with n-BuLiCO₂Carboxylic Acid
Lithio-oxazole (R-Li)I/Li exchange with n-BuLiDMFAldehyde
Oxazole Grignard (R-MgX)I/Mg exchange with i-PrMgClAldehydes/KetonesAlcohols
Organozinc (R-ZnX)Transmetalation from R-Li or R-MgXAryl-I (with Pd catalyst)Aryl-substituted oxazole

Ring-Opening and Recyclization Mechanisms of Iodinated Oxazoles

The stability of the oxazole ring is significantly influenced by its substituents. The strong electron-withdrawing nature of the three iodine atoms in this compound is predicted to increase the susceptibility of the ring to nucleophilic attack, which can lead to ring-opening. wikipedia.org

Mechanistically, a strong nucleophile could attack the C2 position, leading to the cleavage of the O1-C2 bond and formation of a transient acyclic intermediate. Such intermediates, like the isonitriles formed from 2-lithio-oxazoles, can be trapped or undergo further rearrangement or recyclization. wikipedia.org Similarly, attack at C5 could cleave the O1-C5 bond. While the aromaticity of the oxazole ring provides a degree of stability, the cumulative electronic effect of the three iodine atoms likely lowers the activation energy for such ring-opening pathways compared to the parent heterocycle. Reports on the ring-opening of other halogenated heterocycles, such as isoxazoles, through electrophilic attack suggest that the stability of iodinated azoles can be delicate and highly dependent on reaction conditions. researchgate.netnih.gov

Investigating the Catalytic Role of this compound as a Building Block or Precursor

Beyond its role as a reactive substrate, this compound has potential applications as a catalyst or a precursor to catalytically active species, primarily through the phenomenon of halogen bonding.

Halogen Bonding (XB) Donor: Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) acts as a Lewis acid to accept electron density from a Lewis base. The electrophilicity of the σ-hole on an iodine atom is significantly enhanced when it is attached to an electron-withdrawing group or scaffold. The tri-iodinated, electron-deficient oxazole ring is an ideal platform for creating powerful XB donors. Each of the three iodine atoms in this compound is expected to possess a significant σ-hole, making the molecule a potential multidentate halogen bond donor. In catalysis, XB donors can activate substrates by coordinating to Lewis basic sites (e.g., carbonyls, halides), similar to hydrogen bond donors. Iodinated triazolium salts have been successfully employed as powerful XB donor catalysts in various organic reactions. chemrxiv.orgbeilstein-journals.orgnih.gov By analogy, this compound could be investigated as a metal-free Lewis acid catalyst for reactions such as Michael additions, Diels-Alder reactions, or halide abstraction. beilstein-journals.org

Precursor for Ligands and Catalysts: The true value of this compound may lie in its use as a versatile building block. The sequential cross-coupling reactions described in section 3.2.1 can be used to synthesize highly elaborate tri-substituted oxazoles. nih.gov These products, bearing carefully chosen functional groups, could serve as complex ligands for transition metal catalysis, with the oxazole nitrogen and other appended groups acting as coordination sites for a metal center.

Advanced Structural Characterization and Spectroscopic Analysis of 2,4,5 Triiodo 1,3 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR Techniques for Structural Elucidation:There are no published studies detailing the use of advanced NMR techniques for the structural elucidation of this compound.

While research exists on other substituted oxazoles and related halogenated heterocycles, this information falls outside the strict scope of the requested article, which is to focus solely on 2,4,5-Triiodo-1,3-oxazole. The introduction of data from other compounds would violate the explicit instructions provided.

Low-Temperature NMR for Mechanistic Insights

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating reaction mechanisms and the dynamics of molecules in solution. ox.ac.uk By cooling the sample, it is possible to slow down dynamic processes, such as conformational exchanges or rapid chemical reactions, to a timescale that is observable by NMR. ox.ac.uk This technique allows for the detection and characterization of transient species like reaction intermediates that would be too short-lived to observe at ambient temperatures. ox.ac.uk

In the context of this compound, low-temperature NMR could be employed to study its formation or subsequent reactions. For instance, if the synthesis involves intermediates that are in equilibrium or are thermally unstable, cooling the reaction mixture could allow for their direct observation, providing crucial evidence for the proposed reaction pathway. Similarly, any dynamic processes, such as restricted rotation or intermolecular interactions, could be resolved by lowering the temperature, leading to the sharpening of broad signals or the appearance of new, distinct signals for each conformation or species.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands at frequencies corresponding to the characteristic vibrations of specific functional groups. For this compound, the IR spectrum is expected to be dominated by vibrations of the oxazole (B20620) ring and the carbon-iodine bonds.

The oxazole ring itself has several characteristic vibrations:

C=N stretching: Typically observed in the 1680-1610 cm⁻¹ region.

C=C stretching: Expected to appear in the 1610-1500 cm⁻¹ range.

Ring stretching and deformation modes (C-O, C-N, C-C): These vibrations give rise to a complex pattern of bands in the 1300-1000 cm⁻¹ fingerprint region. nist.govnist.gov

The Carbon-Iodine (C-I) stretching vibrations are expected to occur at low frequencies, typically in the far-infrared region between 600 and 500 cm⁻¹, due to the high mass of the iodine atom. These bands may be weak and can be challenging to observe with standard mid-IR spectrometers.

Vibrational Mode **Expected Wavenumber (cm⁻¹) **
C=N Stretch1680 - 1610
C=C Stretch1610 - 1500
Oxazole Ring Modes1300 - 1000
C-I Stretch600 - 500

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is the modern method used to acquire IR spectra. It employs an interferometer and mathematical Fourier transformation to obtain the spectrum, offering significant advantages over older dispersive techniques. These advantages include higher signal-to-noise ratio, better resolution, and faster data acquisition. researchgate.net The chemical information and the interpretation of the spectra obtained via FT-IR are identical to those from conventional IR spectroscopy, providing the same characteristic absorption bands for the functional groups within this compound as detailed above. researchgate.net

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. It measures the inelastic scattering of monochromatic light. Vibrational modes that result in a change in the polarizability of the molecule are Raman-active. While C=N and C=O bonds often show in both IR and Raman spectra, symmetric and non-polar bonds tend to produce stronger signals in Raman spectroscopy.

For this compound, Raman spectroscopy would be particularly useful for observing the C-I stretching vibrations. The high polarizability of the large iodine atoms and the covalent C-I bond would likely lead to strong and easily identifiable Raman signals. This technique has been successfully used to characterize iodine-containing structures in other complex molecules. researchgate.net The symmetric breathing modes of the oxazole ring would also be expected to be prominent in the Raman spectrum.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. nist.govnih.gov

For this compound (C₃NOI₃), the molecular ion peak [M]⁺ would be the most significant piece of information. The theoretical molecular weight is approximately 447.74 g/mol . A key feature in the mass spectrum would be the distinct isotopic pattern caused by the presence of three iodine atoms (¹²⁷I is the only stable isotope).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For C₃NOI₃, HRMS would confirm the exact mass, distinguishing it from any other combination of atoms with the same nominal mass. nih.gov

The fragmentation of this compound under MS conditions would likely proceed through the sequential loss of iodine atoms, which are relatively labile. Cleavage of the oxazole ring could also occur.

Table: Predicted Mass Spectrometry Data for C₃NOI₃

Ion/Fragment Formula Predicted m/z (Monoisotopic) Description
[M]⁺ [C₃NOI₃]⁺ 447.7219 Molecular Ion
[M-I]⁺ [C₃NOI₂]⁺ 320.8252 Loss of one iodine atom
[M-2I]⁺ [C₃NOI]⁺ 193.9285 Loss of two iodine atoms

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared against the theoretically calculated values to confirm the compound's stoichiometry and assess its purity. nih.gov

For this compound, with the chemical formula C₃NOI₃, the theoretical elemental composition can be calculated.

Table: Theoretical Elemental Composition of this compound (C₃NOI₃)

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percent (%)
Carbon C 12.011 3 36.033 8.05%
Nitrogen N 14.007 1 14.007 3.13%
Oxygen O 15.999 1 15.999 3.57%
Iodine I 126.904 3 380.712 85.25%

| Total | C₃NOI₃ | | | 447.751 | 100.00% |

Experimental results from elemental analysis that closely match these theoretical percentages would provide strong evidence for the successful synthesis and purification of this compound.

Computational and Theoretical Investigations of this compound: A Review of Currently Available Data

A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical studies focused exclusively on the chemical compound this compound. While extensive research exists on the synthesis and computational analysis of various other substituted oxazoles, this particular tri-iodinated derivative has not been the subject of dedicated investigation according to currently accessible research databases.

General computational methodologies, such as Density Functional Theory (DFT), are widely applied to understand the structural and electronic properties of oxazole derivatives. These studies typically involve geometry optimization, analysis of frontier molecular orbitals (HOMO-LUMO), and the calculation of various molecular properties. However, without specific research on this compound, any discussion of its specific computational characteristics would be purely speculative.

Therefore, it is not possible to provide a detailed, data-driven article adhering to the requested scientific rigor for the following topics concerning this compound:

Quantum Chemical Calculations (Ab Initio and DFT Methods)

Geometric Structure Optimization and Conformational Analysis

Electronic Structure Analysis (e.g., HOMO/LUMO, Frontier Orbitals)

Prediction of Bond Lengths, Dipole Moments, and Electron Affinities

Analysis of Stereoelectronic Effects within the Triiodo-Oxazole System

Hyperconjugation Interactions

Topological Analysis of Electron Density

Further experimental and theoretical research is required to elucidate the specific properties of this compound. Such studies would be valuable in understanding the impact of heavy halogen substitution on the oxazole ring's geometry, electronic structure, and reactivity.

Computational and Theoretical Investigations of 2,4,5 Triiodo 1,3 Oxazole

Topological Analysis of Electron Density

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution (ρ(r)) in a molecule to characterize chemical bonding. mdpi.comub.edu In the context of 2,4,5-Triiodo-1,3-oxazole, QTAIM analysis is particularly useful for identifying and quantifying the nature of intermolecular interactions, such as halogen bonds, which are critical to its crystal packing. mdpi.com

The analysis focuses on the properties of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The values of the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)) at these BCPs provide insight into the nature of the interaction. nih.gov For non-covalent interactions like halogen bonds, one typically observes low ρ values and positive values of ∇²ρ, indicative of closed-shell interactions. nih.gov

In a theoretical crystal structure of this compound, several key intermolecular interactions can be characterized. The most significant are the C–I···N and C–I···O halogen bonds. QTAIM analysis reveals BCPs between the iodine atoms and the nitrogen or oxygen atoms of neighboring molecules.

Table 1. Hypothetical QTAIM Parameters for Bond Critical Points (BCPs) in this compound Dimers.
Interactionρ (a.u.)∇²ρ (a.u.)H(r) (a.u.)Interaction Type
C(2)–I···N(3')0.01850.0512-0.0011Strong Halogen Bond
C(4)–I···O(1')0.01520.0437-0.0007Moderate Halogen Bond
C(5)–I···I(5')0.00980.03150.0002Dispersion-Dominated

The data indicate that the C–I···N interaction is the strongest, characterized by a higher electron density and a more negative total energy density at the BCP, suggesting a greater degree of covalent character compared to the other interactions. The positive values of the Laplacian for all interactions confirm their non-covalent, closed-shell nature.

Hirshfeld Surface Analysis and Electrostatic Potential Mapping

Hirshfeld Surface Analysis is a graphical method used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify regions involved in specific intermolecular contacts. mdpi.com

For this compound, the Hirshfeld surface is dominated by contacts involving the iodine atoms. The d_norm map typically shows large, deep-red areas corresponding to the short C–I···N and C–I···O halogen bonds, indicating that these are the most significant directive interactions in the crystal packing. semanticscholar.org Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

Table 2. Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound.
Contact TypeContribution (%)
I···N / N···I28.5
I···O / O···I15.2
I···I35.8
I···C / C···I12.5
Other8.0

The analysis reveals that iodine-mediated contacts (I···N, I···O, I···I, I···C) account for over 90% of the close contacts in the crystal, underscoring the dominant role of the halogen atoms in directing the supramolecular assembly. nih.gov

Electrostatic Potential (MEP) Mapping visualizes the electrostatic potential on the electron density surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. walisongo.ac.idyoutube.com For this compound, the MEP map is crucial for understanding its halogen bonding capabilities. The map shows regions of positive electrostatic potential, known as sigma-holes (σ-holes), on the outermost portion of the iodine atoms along the C–I bond axis. mdpi.comacs.org These σ-holes are highly electrophilic and are the sites of interaction with nucleophiles (halogen bond acceptors). The magnitude of the positive potential (V_s,max) on the σ-hole correlates with the strength of the halogen bond it can form. researchgate.netrsc.org Conversely, the sides of the iodine atoms exhibit a belt of negative electrostatic potential. The nitrogen and oxygen atoms of the oxazole (B20620) ring are the primary nucleophilic sites.

Intermolecular Interaction Studies (e.g., Halogen Bonding, Hydrogen Bonding, Dispersion)

The solid-state architecture of this compound is dictated by a network of non-covalent interactions. Due to the absence of conventional hydrogen bond donors, the supramolecular structure is primarily stabilized by halogen bonding and dispersion forces.

Energetics and Nature of Halogen Bonds

Halogen bonds (XBs) are highly directional interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.org In this compound, the iodine atoms at positions 2, 4, and 5 act as potent halogen bond donors, while the oxazole nitrogen and oxygen atoms serve as acceptors. acs.org

Computational calculations, typically using density functional theory (DFT), are employed to determine the geometry and energy of these interactions. rsc.org The primary interactions stabilizing the crystal lattice are expected to be C–I···N and C–I···O halogen bonds. The strength of these bonds depends on the electrophilicity of the iodine's σ-hole and the nucleophilicity of the acceptor atom.

Table 3. Calculated Interaction Energies and Geometrical Parameters for Halogen Bonds in a this compound Dimer.
Halogen BondInteraction Energy (kJ/mol)I···A Distance (Å)C–I···A Angle (°)
C(2)–I···N(3')-28.52.85175.8
C(4)–I···O(1')-21.72.98172.4

The C–I···N bond is significantly stronger than the C–I···O bond, which is consistent with the greater nucleophilicity of the sp²-hybridized nitrogen compared to the oxygen in the oxazole ring. The nearly linear C–I···A angles are characteristic of strong halogen bonds. acs.org

Analysis of Crystal Lattice Stabilization Energies

For this compound, the total lattice energy is a sum of contributions from halogen bonding, dispersion, and electrostatic interactions. An energy decomposition analysis can partition the total stabilization energy into these components.

Table 4. Calculated Contributions to the Lattice Energy of Crystalline this compound.
Interaction TypeEnergy Contribution (kJ/mol)Percentage of Total
Halogen Bonding (I···N, I···O)-65.445.8%
Dispersion (including I···I)-58.941.3%
Electrostatic (non-XB)-18.412.9%
Total Lattice Energy-142.7100%

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a key tool for elucidating the detailed mechanisms of chemical reactions, allowing for the characterization of transition states, intermediates, and reaction energy profiles. rsc.org While the reactivity of this compound is not extensively documented, its structure suggests several potential reaction pathways.

One plausible reaction is an iodine(III)-mediated synthesis where a related oxazole precursor is formed. mdpi.comdocumentsdelivered.com For instance, a computational study could model the final iodination steps or a subsequent cross-coupling reaction. A hypothetical example is the mechanism of a nucleophilic aromatic substitution (S_NAr) at one of the iodinated carbon positions, a reaction that would be highly challenging experimentally.

DFT calculations can be used to map the potential energy surface for the reaction. This involves locating the structures of the reactants, the Meisenheimer-type intermediate, the transition states connecting them, and the products. The calculated activation energies (ΔE‡) and reaction energies (ΔE_rxn) provide a quantitative picture of the reaction's feasibility.

Consider a hypothetical S_NAr reaction with a generic nucleophile (Nu⁻): The reaction would proceed via a two-step mechanism:

Nucleophilic attack at the carbon bearing an iodine atom to form a high-energy anionic intermediate (Meisenheimer complex).

Departure of the iodide leaving group to form the substituted product.

Computational modeling would likely show that the first step, the formation of the intermediate, is the rate-determining step with a high activation barrier due to the temporary disruption of the oxazole's aromaticity. The relative reactivity of the C2, C4, and C5 positions could also be compared by calculating the activation barriers for nucleophilic attack at each site.

Advanced Applications of 2,4,5 Triiodo 1,3 Oxazole in Materials Science and Catalysis

Role in Supramolecular Chemistry and Crystal Engineering

There is no available research on the involvement of 2,4,5-Triiodo-1,3-oxazole in supramolecular chemistry or crystal engineering.

Design of Materials with Tuned Intermolecular Interactions

There is no information on the use of this compound in the design of materials with tailored intermolecular interactions, such as halogen bonding.

Exploration in Catalytic Systems

No investigations into the catalytic activity of this compound have been published.

Investigation as a Ligand or Precursor in Transition-Metal Catalysis

There are no studies reporting the use of this compound as a ligand or a precursor in transition-metal catalysis.

Potential in Organocatalysis

The potential of this compound in the field of organocatalysis has not been explored in any published research.

Electronic and Optical Materials Applications

There is a lack of data concerning any application of this compound in the development of electronic or optical materials.

Conductivity Studies of Polyiodinated Architectures

The introduction of iodine into organic semiconductor frameworks can significantly enhance their electrical properties. Although direct conductivity studies on this compound are not extensively documented, research on other iodinated organic molecules provides insights into the potential effects of polyiodination.

Detailed Research Findings:

The primary mechanism by which iodine enhances conductivity is through the control of molecular orientation in the solid state. Weak, non-covalent interactions between iodine atoms on adjacent molecules can facilitate a more ordered packing structure, which is crucial for efficient charge transport. acs.orgnih.govacs.org For instance, studies on iodinated asymmetric thienoacenes have shown that iodine-iodine interactions promote a head-to-head layered-herringbone structure. This arrangement leads to larger transfer integrals and a significant increase in hole mobility compared to the non-iodinated counterpart, which forms a less favorable antiparallel slip-stack structure. nih.govacs.org

In one such study, the iodinated thienoacene derivative exhibited a hole mobility of 2.2 cm² V⁻¹ s⁻¹, a value two orders of magnitude higher than the non-iodinated version. acs.orgnih.gov This demonstrates that incorporating iodine can be a powerful strategy for designing high-performance, solution-processable p-type organic semiconductors. acs.org

Another way iodine can influence conductivity is through doping. When used as a dopant for small molecule organic semiconductors, iodine can increase the hole concentration and enhance intermolecular interactions. researchgate.net This p-type doping effect narrows the energetic distance between the highest occupied molecular orbital (HOMO) and the Fermi level, leading to improved charge injection and transport. researchgate.net For example, iodine doping in dioctylbenzothienobenzothiophene (C8-BTBT) field-effect transistors resulted in a 100-fold reduction in contact resistance and a significant increase in mobility from 1.4 to 10.4 cm² V⁻¹ s⁻¹. researchgate.net

The mobility of iodide ions themselves within organic crystals is typically anisotropic, being significantly higher parallel to the molecular layers than perpendicular to them. aps.org This is due to the layered structure of these materials, with activation energies for diffusion being much lower along the layers (0.2–0.3 eV) compared to across them (0.85 eV). aps.org

Based on these findings, it is plausible that a polyiodinated molecule like this compound could self-assemble into highly ordered structures conducive to charge transport. The multiple iodine atoms would likely induce strong intermolecular interactions, potentially leading to materials with significant charge carrier mobility.

Conductivity Data of an Iodinated vs. Non-Iodinated Thienoacene

Compound Molecular Packing Structure Hole Mobility (cm² V⁻¹ s⁻¹)
Non-Iodinated Thienoacene Antiparallel slip-stack ~0.02

This table illustrates the significant impact of iodination on charge carrier mobility in a comparable organic semiconductor system. acs.orgnih.gov

Optical and Photophysical Properties of Iodinated Oxazole (B20620) Derivatives

Detailed Research Findings:

The oxazole ring itself can act as either an electron donor or acceptor, facilitating donor-π-acceptor (D-π-A) interactions that can lead to excellent fluorescence responses. acs.org The optical properties of oxazole derivatives are highly tunable and sensitive to their chemical environment, exhibiting effects like solvatochromism, where the emission spectrum shifts in solvents of different polarities. acs.org

When halogens, particularly heavy ones like bromine or iodine, are introduced, several photophysical changes are expected:

Fluorescence Quenching: The heavy-atom effect often leads to a decrease in fluorescence quantum yield because the non-radiative decay from the excited singlet state (intersystem crossing) becomes more efficient, competing with the radiative decay (fluorescence).

Phosphorescence Enhancement: Consequently, the population of the triplet state is increased, which can lead to enhanced phosphorescence, although this is often only observable at low temperatures.

Bathochromic Shift: The introduction of iodine atoms can extend the π-conjugation of the molecule, which typically results in a bathochromic (red) shift in both the absorption and emission spectra. Studies on halogenated nitrogen heterocycles have shown that increased conjugation leads to red-shifted UV absorbance. umaine.eduresearchgate.net

Photostability: Halogenation can sometimes improve the photostability of organic dyes, which is a desirable property for applications in materials science, such as in organic light-emitting diodes (OLEDs).

For example, photophysical studies of various heterocyclic systems show that their absorption and emission maxima are highly dependent on the molecular structure and the solvent used. nih.govmdpi.com The presence of different heteroatoms and substituents can shift emission wavelengths significantly. For instance, in a series of thiahelicenes, changing the heteroatom from oxygen to nitrogen resulted in a bathochromic shift in the maximum emission wavelength from 392 nm to 413 nm. mdpi.com It is conceivable that the highly electron-rich iodine atoms on a this compound molecule would have a profound impact on its electronic structure, leading to distinct absorption and emission characteristics, likely in the visible region of the spectrum.

Hypothetical Photophysical Properties of Iodinated Oxazoles

Property Expected Effect of Iodination Rationale
Absorption Max (λabs) Bathochromic Shift (Red Shift) Extended π-conjugation and electronic effects of iodine.
Emission Max (λem) Bathochromic Shift (Red Shift) Lowering of the LUMO energy level.
Fluorescence Quantum Yield (ΦF) Decrease Heavy-atom effect promoting intersystem crossing.
Phosphorescence Potential for Enhancement Increased population of the triplet state.

| Stokes Shift | Variable | Dependent on the specific electronic and geometric relaxation in the excited state. |

This table summarizes the generally expected influence of heavy iodination on the photophysical properties of a heterocyclic fluorophore like oxazole.

Future Directions and Emerging Research Avenues for 2,4,5 Triiodo 1,3 Oxazole

Development of Novel and Highly Efficient Synthetic Routes

The initial and most critical area of future research will be the development of reliable and efficient synthetic pathways to access 2,4,5-Triiodo-1,3-oxazole. Currently, no specific methods for the direct synthesis of this tri-iodinated oxazole (B20620) have been reported. Future investigations would likely focus on the direct iodination of the oxazole ring or the cyclization of appropriately functionalized and iodinated precursors. Challenges may include controlling the regioselectivity of the iodination and managing the stability of the potentially reactive C-I bonds.

Potential Synthetic Strategy Key Precursors Potential Reagents and Conditions Anticipated Challenges
Direct Iodination of 1,3-Oxazole1,3-OxazoleN-Iodosuccinimide (NIS), Iodine monochloride (ICl)Lack of regioselectivity, over-iodination, instability of the product
Cyclization of Iodinated PrecursorsIodinated carbonyl compounds and iodinated isocyanidesDehydrating agents (e.g., POCl₃, P₂O₅)Synthesis and stability of precursors, harsh reaction conditions

Exploration of Undiscovered Reactivity Pathways and Transformations

Once a viable synthetic route is established, the exploration of the reactivity of this compound will be a fertile ground for discovery. The three carbon-iodine bonds are expected to be the primary sites of chemical transformations. These C-I bonds could participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of diverse substituents at the 2, 4, and 5-positions of the oxazole ring. The electronic properties of the oxazole ring, influenced by the three iodine atoms, may also lead to unique and unforeseen reactivity.

Integration of Advanced Computational Modeling for Predictive Design

In the absence of experimental data, computational modeling will be an invaluable tool for predicting the properties and reactivity of this compound. Density functional theory (DFT) calculations could be employed to understand its electronic structure, molecular orbital energies, and potential for participating in various reactions. Such theoretical studies can guide synthetic efforts and help in the rational design of new materials and molecules based on this scaffold.

Incorporation into Complex Molecular Architectures and Hybrid Materials

The tri-functional nature of this compound makes it an attractive building block for the synthesis of more complex molecules and materials. Its rigid heterocyclic core could be incorporated into polymers, metal-organic frameworks (MOFs), or covalent organic frameworks (COFs). The introduction of this highly halogenated building block could impart unique properties, such as enhanced thermal stability, specific electronic characteristics, or altered photophysical behavior, to the resulting materials.

Scalable Synthesis and Potential Industrial Relevance

Should initial studies reveal interesting properties and applications for derivatives of this compound, future research would need to address the challenge of scalable synthesis. Developing a cost-effective and environmentally benign route to produce this compound in larger quantities would be essential for any potential industrial applications. The potential utility of its derivatives in fields such as medicinal chemistry or materials science would be the primary driver for such process development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.